![molecular formula C17H15N3 B14152013 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline typically involves the reaction of quinoline derivatives with benzylhydrazine. One common method includes the condensation of 2-benzylhydrazinylidene with 6-formylquinoline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are commonly used to purify the compound .
化学反应分析
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimalarial, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications
作用机制
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal and industrial chemistry.
2-Phenylquinoline: Known for its anticancer and antimicrobial activities.
6-Methylquinoline: Used in the synthesis of dyes and as a precursor for other heterocyclic compounds
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its benzylhydrazinylidene moiety enhances its ability to form stable complexes with metal ions, making it a valuable compound for various applications in chemistry and biology .
属性
分子式 |
C17H15N3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C17H15N3/c1-2-5-14(6-3-1)12-19-20-13-15-8-9-17-16(11-15)7-4-10-18-17/h1-11,13,19H,12H2/b20-13+ |
InChI 键 |
KXVUUUGQERAIMJ-DEDYPNTBSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN/N=C/C2=CC3=C(C=C2)N=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CNN=CC2=CC3=C(C=C2)N=CC=C3 |
溶解度 |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
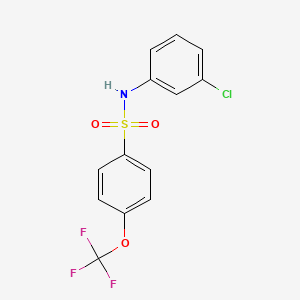
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
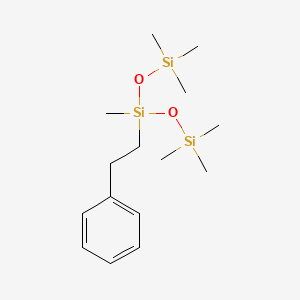
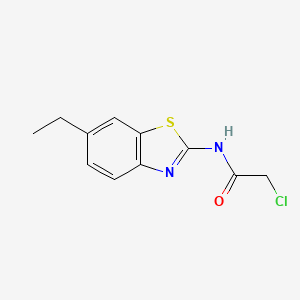
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
![2-Cyano-2-[(e)-phenyldiazenyl]acetamide](/img/structure/B14151991.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
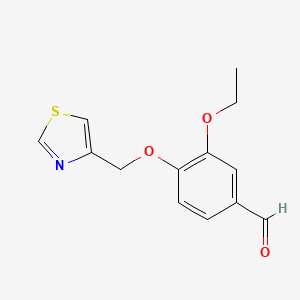
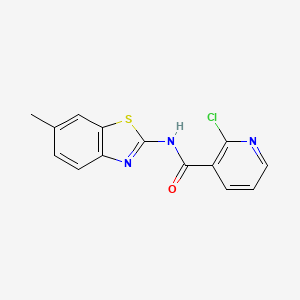
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)
